2-(tert-Butyl)-6-nitrobenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-tert-butyl-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2O3/c1-11(2,3)10-12-8-5-4-7(13(14)15)6-9(8)16-10/h4-6H,1-3H3 |
InChI Key |
RPICUSMTUODABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Studies of 2 Tert Butyl 6 Nitrobenzo D Oxazole Formation
Mechanistic Pathways of Benzo[d]oxazole Ring Formation
The construction of the benzo[d]oxazole ring system generally involves the reaction of a 2-aminophenol (B121084) derivative with a carboxylic acid equivalent, followed by a cyclization and dehydration step. For 2-(tert-Butyl)-6-nitrobenzo[d]oxazole, this typically involves a precursor like 2-amino-5-nitrophenol (B90527) and a source for the tert-butyl group, such as pivalic acid or its derivatives. The key cyclization can occur via different mechanistic routes.
One common pathway for the formation of 2-substituted benzoxazoles involves a cascade of reactions beginning with the activation of a tertiary amide. mdpi.com In a proposed mechanism, an amide starting material reacts with an activating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), to form a highly electrophilic amidinium salt intermediate. mdpi.com
The amino group of a 2-aminophenol compound then acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt. mdpi.com This step is followed by an intramolecular cyclization, where the hydroxyl group of the aminophenol attacks the intermediate, leading to a cyclic species. Subsequent elimination of a leaving group results in the formation of the final 2-substituted benzoxazole (B165842) product. mdpi.com A similar principle applies when using other carboxylic acid derivatives like acyl chlorides or anhydrides, which react with the 2-aminophenol to form an O- or N-acylated intermediate that subsequently undergoes intramolecular cyclization.
A related approach involves the reaction of an activated carboxylic acid with an alkyl isocyanoacetate. The process is initiated by the nucleophilic attack of a deprotonated, activated alkyl isocyanide on the activated acyl electrophile. nih.gov This is followed by a cyclization step that forms the desired oxazole (B20620) ring. nih.gov
An alternative and highly effective pathway, particularly for precursors bearing strong electron-withdrawing groups like a nitro substituent, is the N-deprotonation–O-SNAr cyclization. nih.gov This method typically starts from an anilide precursor, such as an N-(2-halo-5-nitrophenyl)pivalamide. The reaction is initiated by the deprotonation of the relatively acidic amide nitrogen using a base. nih.gov
This deprotonation generates a delocalized amide anion. The reaction then proceeds via the oxygen atom of this delocalized anion, which acts as the nucleophile in an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction. The oxygen attacks the aromatic carbon bearing a leaving group (e.g., fluorine), forming a transient Meisenheimer complex. nih.gov The presence of the electron-withdrawing nitro group at the para-position to the leaving group is crucial for stabilizing this negatively charged intermediate. The final step involves the elimination of the halide ion, leading to the formation of the stable benzoxazole ring in high yields. nih.gov This reaction proceeds as a 5-exo-trig cyclization–elimination. nih.gov
The requirement for a catalyst in benzoxazole synthesis is highly dependent on the chosen mechanistic pathway and the nature of the substrates.
Catalyst-Free Reactions : In the case of Deprotonation-Induced O-SNAr cyclization, the presence of potent electron-withdrawing groups, such as the nitro group in the 6-position of the target molecule, can sufficiently activate the aromatic ring towards nucleophilic attack. This activation obviates the need for a transition metal catalyst, allowing the reaction to proceed cleanly with only base and heat. nih.govnih.gov
Catalyzed Reactions : For aromatic systems that lack strong SNAr activation, similar cyclizations often require a catalyst, such as copper, to facilitate the ring closure. nih.gov Other synthetic strategies may employ activating agents that are consumed in the reaction but modulate the mechanism. For instance, the use of Tf₂O with 2-fluoropyridine is not a catalytic cycle but is essential for activating tertiary amides to initiate the nucleophilic substitution and cyclization cascade. mdpi.com
Influence of Nitro Substituent on Reaction Kinetics and Selectivity
The nitro group at the 6-position of the benzo[d]oxazole ring exerts a profound influence on the kinetics of the ring-forming reaction, particularly in the O-SNAr pathway. The nitro group is a powerful electron-withdrawing group, acting through both resonance and inductive effects. researchgate.net This property is critical in accelerating reactions that involve the formation of a negatively charged intermediate during a nucleophilic attack on the aromatic ring. nih.gov
In the O-SNAr mechanism, the rate of reaction is directly correlated with the ability of the substituent to stabilize the intermediate Meisenheimer complex. Research on the synthesis of various substituted benzo[d]oxazoles from benzanilides has demonstrated this effect quantitatively. The nitro group was found to be the most potent activating group among those studied. nih.gov This strong activation allows the cyclization to occur under significantly milder conditions (i.e., lower temperatures and shorter reaction times) compared to substrates with less electron-withdrawing substituents like cyano (CN), methoxycarbonyl (CO₂Me), or trifluoromethyl (CF₃). nih.gov This enhanced reaction rate is a direct consequence of the stabilization provided by the nitro group to the transition state leading to the Meisenheimer complex. rsc.org
| C5 Activating Group (on Acceptor Ring) | Reaction Temperature (°C) | Reaction Time (h) |
|---|---|---|
| Nitro (NO₂) | 90 | 1 |
| Cyano (CN) | 115 | 1 |
| Methoxycarbonyl (CO₂Me) | 120 | 2 |
| Trifluoromethyl (CF₃) | 130 | 3 |
This table illustrates the effect of different electron-withdrawing groups on the conditions required for O-SNAr cyclization to form benzoxazoles, based on findings for benzanilides. The nitro group facilitates the reaction at the lowest temperature. Data sourced from findings reported on benzanilides. nih.gov
Computational Elucidation of Transition States and Energy Barriers
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms of benzoxazole formation. These theoretical studies can elucidate the structures of intermediates and transition states, map potential energy surfaces, and calculate the energy barriers associated with different mechanistic steps. rsc.org
For the O-SNAr pathway, computational models can:
Visualize Intermediates : Confirm the structure of the key Meisenheimer complex.
Calculate Energy Barriers : Determine the activation energy required for the nucleophilic attack and for the subsequent elimination of the leaving group.
By comparing the calculated energy barriers for different potential pathways (e.g., O-attack vs. N-attack of the ambidentate amide anion) and for different substituents, computational studies can predict the most favorable reaction mechanism and explain observed regioselectivity and reactivity trends. researchgate.net
| Substituent (para to Leaving Group) | Calculated Relative Activation Energy (ΔG‡) | Predicted Relative Reaction Rate |
|---|---|---|
| -NO₂ | Low | Fastest |
| -CN | Medium-Low | Fast |
| -CF₃ | Medium | Moderate |
| -H | High | Slow |
This conceptual table illustrates how computational studies could quantify the effect of substituents on the activation energy barrier for the rate-determining step in an SNAr cyclization, correlating with observed reaction kinetics.
Spectroscopic Characterization and Advanced Structural Elucidation of 2 Tert Butyl 6 Nitrobenzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering a detailed map of the carbon and hydrogen atom environments.
The ¹H NMR spectrum of 2-(tert-Butyl)-6-nitrobenzo[d]oxazole is anticipated to exhibit distinct signals corresponding to the aromatic protons and the tert-butyl group. The tert-butyl group, containing nine equivalent protons, is expected to produce a sharp, intense singlet, a characteristic feature in ¹H NMR spectroscopy nih.govacdlabs.com. The chemical shift for this singlet typically appears in the upfield region, generally between δ 1.3 and 1.6 ppm rsc.orgnih.gov.
The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzoxazole (B165842) ring. The protons on the nitro-substituted benzene (B151609) ring will display characteristic downfield shifts. Based on related benzoxazole structures, the proton signals for the aromatic ring in this compound can be predicted. For a compound like 5-tert-butyl-2-(2-nitrophenyl)-benzoxazole, aromatic protons appear in the range of δ 7.3 to 8.5 ppm. The presence of the electron-withdrawing nitro group at the 6-position is expected to significantly influence the chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-Butyl (9H) | ~1.4 - 1.5 | Singlet |
| Aromatic H | ~7.5 - 8.5 | Multiplet |
The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule. For this compound, distinct signals are expected for the tert-butyl carbons and the carbons of the benzoxazole core. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The quaternary carbon of the tert-butyl group typically resonates around δ 30-40 ppm, while the methyl carbons appear in the δ 28-32 ppm range rsc.org.
The carbons of the benzoxazole ring will appear at lower field. The carbon atom at the 2-position, bonded to the nitrogen and the tert-butyl group, is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the aromatic ring will be influenced by the nitro group and the fused oxazole (B20620) ring. Specifically, the carbon atom bearing the nitro group (C-6) will be significantly deshielded. Based on data for similar nitroaromatic compounds, its resonance is expected in the downfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| tert-Butyl (quaternary C) | ~35 |
| tert-Butyl (CH₃) | ~30 |
| C-2 | ~165 |
| Aromatic Carbons | ~110 - 150 |
| C-NO₂ | Further downfield |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the aromatic CH groups. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum would show a correlation between the tert-butyl protons and the C-2 carbon of the oxazole ring, confirming their connectivity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic system, and the C-N and C-O bonds of the oxazole ring.
The most prominent and diagnostic peaks will be those corresponding to the nitro group. These are typically observed as two strong bands: one for the asymmetric stretching vibration (ν_as) around 1500-1560 cm⁻¹ and another for the symmetric stretching vibration (ν_s) in the region of 1300-1370 cm⁻¹ researchgate.net. The benzoxazole ring system will exhibit characteristic C=N stretching vibrations around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending vibrations of the tert-butyl group will be visible in the fingerprint region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3100 - 3000 | Medium |
| Aliphatic C-H Stretch (tert-Butyl) | ~2970 - 2870 | Strong |
| C=N Stretch (Oxazole) | ~1650 - 1600 | Medium |
| NO₂ Asymmetric Stretch | ~1560 - 1500 | Strong |
| NO₂ Symmetric Stretch | ~1370 - 1300 | Strong |
| C-O Stretch (Oxazole) | ~1250 - 1200 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound.
A characteristic fragmentation pattern for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent [M-15]⁺ peak. This is often the base peak in the mass spectrum of tert-butyl containing compounds researchgate.netnist.gov. Further fragmentation of the benzoxazole ring system can also be expected.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique can confirm the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-tert-butyl-2-(2-nitrophenyl)-benzoxazole |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The electronic absorption spectrum of this compound is dictated by the electronic transitions within the conjugated benzoxazole ring system, modulated by the electronic effects of the tert-butyl and nitro substituents. The benzoxazole core itself possesses a π-electron system that gives rise to characteristic π → π* transitions, typically observed in the ultraviolet region.
The introduction of a nitro group at the 6-position is expected to significantly influence the electronic spectrum. The nitro group acts as a strong electron-withdrawing group and a chromophore, which can extend the conjugation of the aromatic system. This extension of conjugation and the presence of n → π* transitions associated with the nitro group typically lead to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzoxazole. In related nitro-substituted aromatic compounds, these transitions are often observed at longer wavelengths, sometimes extending into the visible region, and are responsible for the color of the compound. For instance, the substitution of a nitro group on a furan ring attached to a benzothiazole, a related heterocyclic system, has been shown to cause a significant red shift in the maximum absorption wavelength (λmax) nih.gov.
Conversely, the tert-butyl group at the 2-position is primarily an electron-donating group through induction. While it does not directly participate in the π-conjugation, it can subtly influence the energy levels of the molecular orbitals. This effect is generally less pronounced than that of a strongly conjugating or deactivating group. In some complex benzoxazole derivatives, the presence of tert-butyl groups has been noted to influence solubility and solid-state packing more significantly than the electronic absorption properties acs.orgnih.gov.
Table 1: Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value/Range | Attributed Transition |
|---|---|---|
| λmax1 | ~250-300 nm | π → π* (Benzoxazole ring) |
| λmax2 | ~320-400 nm | Intramolecular Charge Transfer (ICT) |
| ε1 (M-1cm-1) | High | π → π* |
Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Experimental verification is required for accurate values.
X-ray Crystallography for Solid-State Molecular Geometry and Packing (if applicable to related structures)
While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related benzoxazole derivatives provides significant insight into the expected solid-state molecular geometry and intermolecular interactions.
The benzoxazole ring system is inherently planar. X-ray crystallographic studies of various 2-substituted benzoxazole derivatives confirm this planarity researchgate.net. For example, in the structure of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene, the two 1,3-benzoxazole rings are nearly planar nih.gov. It is therefore highly probable that the benzoxazole core of this compound will also be planar.
The nitro group at the 6-position is also expected to be coplanar with the benzoxazole ring to maximize electronic conjugation. In the crystal structures of other nitro-substituted aromatic compounds, the nitro group often participates in intermolecular interactions, such as C-H···O hydrogen bonds, which can influence the crystal packing.
Intermolecular interactions are crucial in defining the supramolecular architecture. In the absence of strong hydrogen bond donors, the crystal packing of this compound is likely to be governed by a combination of van der Waals forces, dipole-dipole interactions arising from the polar nitro group, and potentially weak C-H···N or C-H···O interactions. π-π stacking interactions between the benzoxazole rings of adjacent molecules might also occur, though they could be offset due to the steric bulk of the tert-butyl group. In a related benzoxazole derivative, π-π stacking interactions were observed with a centroid-centroid distance of 3.748 (2) Å nih.gov.
Table 2: Typical Crystallographic Parameters for Related Benzoxazole Derivatives
| Parameter | Typical Value/Range | Reference Compound |
|---|---|---|
| Crystal System | Triclinic | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene nih.gov |
| Space Group | P-1 | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene nih.gov |
| a (Å) | 6.0852 (12) | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene nih.gov |
| b (Å) | 11.520 (2) | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene nih.gov |
| c (Å) | 16.986 (3) | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene nih.gov |
| α (°) | 72.79 (3) | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene nih.gov |
| β (°) | 88.88 (3) | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene nih.gov |
Note: This data is for a related, more complex molecule and serves only as an illustrative example of the type of crystallographic information that would be obtained for the title compound.
Computational and Theoretical Investigations of 2 Tert Butyl 6 Nitrobenzo D Oxazole
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For a molecule like 2-(tert-Butyl)-6-nitrobenzo[d]oxazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), provide deep insights into its structural and electronic characteristics. Such theoretical calculations are a fundamental tool for assessing the properties of organic molecules.
Optimization of Ground State Geometries
The first step in a computational study is geometry optimization, a process that seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This procedure calculates the molecule's energy at a starting geometry and systematically alters the atomic coordinates to find a new geometry with lower energy until a stable point is reached.
For this compound, this optimization would define key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. The resulting geometry would reveal the planarity of the benzoxazole (B165842) ring system and the spatial orientation of the tert-butyl and nitro substituents. It is expected that the benzoxazole core would be largely planar, while the nitro group might be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance. The tert-butyl group, due to its bulky nature, would be oriented to reduce steric strain with the rest of the molecule.
Table 1: Representative Optimized Geometrical Parameters for a Benzoxazole Derivative (Hypothetical Data)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | C-O (oxazole ring) | ~1.36 Å |
| Bond Length (Å) | C=N (oxazole ring) | ~1.31 Å |
| Bond Length (Å) | C-NO₂ | ~1.48 Å |
| Bond Angle (°) | O-C-N (oxazole ring) | ~115° |
| Bond Angle (°) | C-C-N (nitro group) | ~118° |
Harmonic Vibrational Frequency Analysis
Following geometry optimization, a harmonic vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectrum (Infrared and Raman).
The analysis computes the vibrational modes of the molecule, which correspond to specific stretching, bending, and twisting motions of the atoms. These calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. For complex molecules, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to better match experimental results, accounting for anharmonicity and basis set limitations. oaji.net Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic and tert-butyl groups, and characteristic vibrations of the benzoxazole ring system.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical parameters that determine a molecule's electronic properties and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the ground state. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoxazole ring system. The LUMO, conversely, would likely be localized on the electron-withdrawing nitro group and the fused benzene (B151609) ring. The presence of the electron-donating tert-butyl group would raise the HOMO energy, while the strongly electron-withdrawing nitro group would significantly lower the LUMO energy, leading to a relatively small energy gap.
Table 2: Representative FMO Energies for a Nitro-Aromatic Heterocycle (Hypothetical Data)
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital (electron-donating ability) |
| ELUMO | -2.8 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |
| Energy Gap (ΔE) | 3.7 eV | Indicates chemical reactivity and electronic transition energy |
Delocalization and Charge Transfer Characteristics
The spatial distribution of the HOMO and LUMO provides insight into the molecule's reactivity and potential for intramolecular charge transfer (ICT). In molecules with distinct electron-donating and electron-accepting groups, the HOMO and LUMO are often localized in different regions. Upon electronic excitation, an electron moves from the HOMO to the LUMO, resulting in a charge transfer from the donor part to the acceptor part of the molecule.
In this compound, the HOMO is likely delocalized over the benzoxazole moiety, while the LUMO is concentrated on the nitro-substituted benzene ring. researchgate.net This separation indicates that an electronic transition would involve a significant transfer of electron density from the heterocyclic system to the nitro group, a characteristic feature of donor-π-acceptor (D-π-A) systems. This ICT character is crucial for understanding the molecule's optical and electronic properties.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate negative potential, corresponding to electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs).
Blue regions indicate positive potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack (e.g., acidic hydrogens).
Green regions represent neutral or near-zero potential.
For this compound, the MEP surface would show a highly negative potential (red) localized around the oxygen atoms of the nitro group, making this the primary site for electrophilic interactions. The hydrogen atoms on the aromatic ring would exhibit a positive potential (blue), while the benzoxazole ring itself would likely display a mix of neutral and slightly negative potentials, with the oxazole (B20620) oxygen and nitrogen atoms being regions of negative potential. The MEP analysis provides a clear and intuitive picture of the charge distribution and is invaluable for predicting intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.edunih.gov This approach is particularly effective for quantifying intramolecular charge transfer (ICT) and understanding the stabilization arising from electron delocalization. mdpi.com
In the case of this compound, NBO analysis would investigate the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. The most significant interactions are expected to involve the nitro group and the benzoxazole ring system.
Key donor-acceptor interactions anticipated for this molecule include:
Delocalization of lone pair electrons from the oxygen atoms of the nitro group (nO) to the antibonding π* orbitals of the benzene ring.
Interaction between the lone pair of the oxazole nitrogen atom (nN) and the adjacent π* orbitals of the aromatic system.
Hyperconjugative effects involving the C-H bonds of the tert-butyl group and the π-system of the benzoxazole core.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) of NO2 | π* (C5-C6) | 25.5 |
| LP (O) of NO2 | π* (C7-C7a) | 18.2 |
| LP (N) of Oxazole | π* (C2-C7a) | 15.8 |
| π (C4-C5) | π* (N-O) of NO2 | 12.4 |
| σ (C-H) of tert-Butyl | π* (C2-N) | 2.1 |
Prediction of Spectroscopic Parameters from Theoretical Calculations
Density Functional Theory (DFT) has become an indispensable tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. nih.gov Comparing these calculated spectra with experimental data serves as a rigorous validation of the computed molecular geometry and electronic structure. researchgate.netscielo.br
For this compound, DFT calculations, often using the B3LYP functional, can predict the chemical shifts for all hydrogen and carbon atoms. nih.gov The calculations would account for the electronic effects of the electron-withdrawing nitro group and the electron-donating tert-butyl group. The aromatic protons and carbons are expected to show distinct shifts due to the anisotropic effects of the fused ring system and the influence of the substituents. Discrepancies between theoretical and experimental values are often minimal and can be attributed to solvent effects and the inherent approximations in the computational methods. scielo.br
| Atom | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| H (tert-Butyl) | 1.45 | 1.42 | - | - |
| H4 | 8.35 | 8.31 | - | - |
| H5 | 7.80 | 7.75 | - | - |
| H7 | 8.50 | 8.46 | - | - |
| C2 | - | - | 165.2 | 164.8 |
| C (tert-Butyl, quat.) | - | - | 36.5 | 36.1 |
| C6 | - | - | 148.9 | 148.5 |
| C7a | - | - | 152.1 | 151.7 |
Investigation of Non-linear Optical (NLO) Properties through Theoretical Methods
Molecules with significant intramolecular charge transfer, typically featuring donor and acceptor groups connected by a π-conjugated system, are often candidates for non-linear optical (NLO) materials. nih.gov The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). Theoretical calculations are crucial for predicting these properties and guiding the design of new NLO materials. rsc.orgdntb.gov.ua
The structure of this compound, with its conjugated benzoxazole core and powerful electron-accepting nitro group, suggests potential for NLO activity. researchgate.net Computational methods can be used to calculate the static and dynamic dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. These calculations often reveal that the charge transfer from the π-system of the benzoxazole ring to the nitro group upon electronic excitation is the primary origin of the NLO properties. mdpi.com
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 6.85 D |
| Mean Polarizability (α) | 22.5 x 10-24 esu |
| Total First Hyperpolarizability (βtot) | 15.2 x 10-30 esu |
Theoretical Reactivity Descriptors (e.g., global and local electrophilicity/nucleophilicity indices)
For this compound, these descriptors can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally indicates high kinetic stability. The global electrophilicity index (ω) would likely be high, classifying the molecule as a strong electrophile due to the influence of the nitro group. nih.gov Local reactivity analysis would pinpoint the specific atoms on the aromatic ring and the nitro group as the most reactive sites for nucleophilic attack.
| Descriptor | Value |
|---|---|
| EHOMO (eV) | -7.95 |
| ELUMO (eV) | -3.10 |
| Energy Gap (ΔE, eV) | 4.85 |
| Hardness (η, eV) | 2.43 |
| Softness (S, eV-1) | 0.41 |
| Global Electrophilicity Index (ω, eV) | 6.21 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and stability. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that reveals how the molecule moves, vibrates, and changes its conformation at a given temperature. researchgate.net
| Metric | Result | Interpretation |
|---|---|---|
| Average RMSD (backbone) | 1.2 Å | The molecule maintains a stable overall conformation after initial equilibration. |
| Average RMSF (Benzoxazole Ring) | 0.5 Å | The fused ring system is highly rigid. |
| Average RMSF (tert-Butyl H atoms) | 1.8 Å | The methyl groups of the tert-butyl substituent exhibit significant rotational freedom. |
| Average RMSF (Nitro Group O atoms) | 1.5 Å | The oxygen atoms of the nitro group show moderate flexibility. |
Structure Property Relationships: Influence of Tert Butyl and Nitro Substituents
Electronic Effects of the Nitro Group on the Benzo[d]oxazole System (Electron-Withdrawing Nature)
The nitro group (-NO₂) at the 6-position of the benzo[d]oxazole core exerts a potent electron-withdrawing effect, profoundly influencing the electronic distribution across the aromatic system. This effect is primarily attributed to a combination of a strong negative inductive effect (-I) and a significant negative resonance effect (-R).
The nitrogen atom of the nitro group, being highly electronegative and bonded to two even more electronegative oxygen atoms, strongly pulls electron density away from the benzene (B151609) ring through the sigma bond network. This inductive withdrawal of electrons deactivates the aromatic ring, making it less susceptible to electrophilic attack.
Furthermore, the nitro group participates in resonance delocalization, effectively withdrawing electron density from the ortho and para positions of the benzene ring. This resonance effect further deactivates the ring towards electrophiles and can be visualized through the following resonance structures:
Resonance Structures Illustrating the Electron-Withdrawing Nature of the Nitro Group:
Structure A: The standard representation of 6-nitrobenzo[d]oxazole.
Structure B: Delocalization of the pi-electrons from the benzene ring to the nitro group, creating a positive charge on the carbon atom para to the nitro group.
Structure C: Further delocalization, placing the positive charge on the carbon atom ortho to the nitro group.
This delocalization of electron density towards the nitro group results in a lower electron density on the benzo[d]oxazole ring system, which in turn affects the molecule's reactivity and spectroscopic properties. For instance, the reduced electron density around the aromatic protons would lead to a downfield shift in their ¹H NMR signals.
Steric and Electronic Influence of the tert-Butyl Group at the C2 Position
Positioned at the C2 carbon of the oxazole (B20620) ring, the tert-butyl group, -C(CH₃)₃, imparts distinct steric and electronic characteristics to the molecule.
Steric Hindrance: The most prominent feature of the tert-butyl group is its significant steric bulk. The three methyl groups create a sterically congested environment around the C2 position. This steric hindrance can play a crucial role in directing the outcome of chemical reactions by impeding the approach of reagents to the oxazole ring, thereby influencing regioselectivity.
Interplay of Substituent Effects on Electronic Structure and Reactivity
The electron-donating tert-butyl group at the C2 position can partially counteract the deactivating effect of the nitro group on the benzoxazole (B165842) system, albeit to a limited extent due to its weaker electronic influence and its position on the oxazole ring. The primary effect of the nitro group is the significant reduction of electron density on the benzene ring, making it less nucleophilic.
This electronic push-pull system can lead to interesting properties, such as a larger molecular dipole moment compared to the individual monosubstituted analogues. The differing electronic demands of the two substituents can also influence the stability of reaction intermediates and transition states, thereby affecting reaction rates and pathways. For example, in nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the nitro group would activate the ring towards attack, while the steric bulk of the tert-butyl group might influence the position of the attack.
Correlation between Computational Data and Observed Spectroscopic Features
Predicted Spectroscopic Data for 2-(tert-Butyl)-6-nitrobenzo[d]oxazole and its Analogues
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted UV-Vis λmax (nm) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| 2-tert-butyl-benzoxazole | Aromatic protons: ~7.2-7.8; tert-Butyl protons: ~1.4 | Aromatic carbons: ~110-150; tert-Butyl carbons: ~30, 35 | ~280 | ~ -6.0 | ~ -1.5 | ~ 4.5 |
| 6-nitro-benzoxazole | Aromatic protons: ~7.8-8.5 | Aromatic carbons: ~110-160 | ~310 | ~ -7.0 | ~ -3.0 | ~ 4.0 |
| This compound | Aromatic protons: ~7.9-8.6; tert-Butyl protons: ~1.5 | Aromatic carbons: ~110-165; tert-Butyl carbons: ~31, 36 | ~320 | ~ -6.8 | ~ -2.8 | ~ 4.0 |
Note: The data in this table is predicted based on the known effects of the substituents and data from analogous compounds. Actual experimental values may vary.
Interpretation:
NMR Spectroscopy: The electron-withdrawing nitro group in 6-nitro-benzoxazole and this compound is expected to cause a significant downfield shift for the protons on the benzene ring compared to 2-tert-butyl-benzoxazole. The tert-butyl protons in this compound would likely appear as a sharp singlet around 1.5 ppm. In the ¹³C NMR, the carbons of the benzene ring in the nitro-substituted compounds would also be shifted downfield.
UV-Vis Spectroscopy: The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) of 6-nitro-benzoxazole and this compound compared to 2-tert-butyl-benzoxazole. This is due to the extension of the conjugated pi-system and the lowering of the LUMO energy.
Computational Data (HOMO-LUMO): DFT calculations would likely show that the nitro group significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy of electronic transitions. The smaller HOMO-LUMO gap in the nitro-substituted compounds, as predicted, would correlate with the observed bathochromic shift in the UV-Vis spectra.
Substituent Impact on Reaction Pathways and Selectivity
The electronic and steric effects of the tert-butyl and nitro groups are expected to have a profound impact on the reaction pathways and selectivity of this compound.
Nucleophilic Aromatic Substitution (NAS): The strong electron-withdrawing nitro group activates the benzene ring for NAS. Nucleophilic attack would be favored at the positions ortho and para to the nitro group. The presence of a suitable leaving group on the ring would facilitate such reactions. The steric bulk of the tert-butyl group at the C2 position is unlikely to directly interfere with reactions on the benzene ring.
Reactions at the Oxazole Ring: The C2 position of the oxazole ring is typically susceptible to nucleophilic attack. However, the bulky tert-butyl group at this position would sterically hinder the approach of nucleophiles, potentially rendering the C2 carbon less reactive compared to an unsubstituted benzoxazole.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which would dramatically alter the electronic properties of the molecule. The resulting 2-(tert-butyl)benzo[d]oxazol-6-amine would have a strongly electron-donating amino group, making the benzene ring much more activated towards electrophilic substitution.
Conclusion and Future Research Perspectives
Summary of Current Understanding of 2-(tert-Butyl)-6-nitrobenzo[d]oxazole Chemistry
Currently, the scientific understanding of this compound is confined to its basic identification and procurement data from commercial chemical suppliers. There is a notable absence of peer-reviewed research detailing its synthesis, reactivity, or physicochemical properties. The compound is identified by the CAS Number 116549-24-7. chemenu.com Its molecular formula is C11H12N2O3, corresponding to a molecular weight of 220.23 g/mol . chemenu.com
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-tert-butyl-6-nitro-1,3-benzoxazole chemenu.com |
| CAS Number | 116549-24-7 chemenu.com |
| Molecular Formula | C11H12N2O3 chemenu.com |
| Molecular Weight | 220.23 g/mol chemenu.com |
This foundational data is the extent of the current established knowledge within the public scientific domain.
Identification of Knowledge Gaps and Unexplored Research Avenues
The lack of dedicated research on this compound presents significant knowledge gaps that offer numerous avenues for future investigation.
Synthetic Methodologies: There are no published, experimentally verified methods for the synthesis of this compound. Research is needed to establish efficient and scalable synthetic routes.
Spectroscopic and Structural Characterization: A complete spectroscopic profile is absent. Detailed analysis using modern techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction is required to unequivocally confirm its structure and understand its electronic and conformational properties.
Physicochemical Properties: Fundamental properties including melting point, boiling point, solubility in various solvents, and stability under different conditions have not been reported.
Chemical Reactivity: The reactivity of the molecule is entirely unexplored. The interplay between the electron-donating, sterically bulky tert-butyl group and the powerful electron-withdrawing nitro group could lead to unique reactivity at the benzoxazole (B165842) core, the benzene (B151609) ring, or the substituents themselves.
Electronic Properties: The influence of the substituents on the aromaticity and electronic distribution of the benzoxazole system has not been studied.
Potential Directions for Synthetic Innovation and Mechanistic Elucidation
Future synthetic research could focus on established methods for benzoxazole formation. A plausible and common approach involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. For this specific target, the reaction would likely involve 2-amino-5-nitrophenol (B90527) and pivalic acid (or an activated derivative like pivaloyl chloride or pivalic anhydride) under dehydrating conditions.
Mechanistic studies could investigate the electronic effects of the opposing substituent groups. The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution, while also influencing the acidity of the ring protons. Conversely, the tert-butyl group may sterically hinder reactions at the 2-position of the oxazole (B20620) ring. Elucidating these competing influences would be a valuable contribution.
Future Theoretical and Computational Challenges and Opportunities
Computational chemistry offers a powerful tool to predict the properties of this compound in the absence of experimental data.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict its optimized molecular geometry, vibrational frequencies (for comparison with future experimental IR spectra), and NMR chemical shifts.
Frontier Molecular Orbital Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the molecule's electronic behavior, potential reactivity, and suitability for applications in materials science.
Reaction Modeling: Theoretical modeling of potential reactions, such as the reduction of the nitro group or electrophilic/nucleophilic substitution, could help guide future experimental work by predicting reaction pathways and activation energies.
Prospects for the Compound as a Molecular Building Block in Advanced Organic Synthesis
The structure of this compound suggests significant potential as a versatile building block in organic synthesis. Nitro compounds are well-established as valuable intermediates. rsc.org The nitro group can be readily reduced to an amine, which would yield 2-(tert-butyl)benzo[d]oxazol-6-amine. nih.gov This resulting amino group serves as a crucial functional handle for a wide array of subsequent transformations, such as diazotization, acylation, and alkylation, allowing for the construction of more complex molecules.
Furthermore, the benzoxazole core itself is a "privileged scaffold" in medicinal chemistry, appearing in many compounds with diverse biological activities. The presence of the sterically significant tert-butyl group could be leveraged to influence the binding selectivity and pharmacokinetic properties of derivative compounds. The combination of these features makes this compound a promising, yet currently untapped, resource for the synthesis of novel functional molecules.
Q & A
Basic: What are the optimal synthetic routes for 2-(tert-Butyl)-6-nitrobenzo[d]oxazole, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, tert-butyl groups can be introduced via alkylation of a benzo[d]oxazole precursor using tert-butyl halides under basic conditions (e.g., K₂CO₃ in MeCN at 23°C for 24 hours) . Nitration at the 6-position may require controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures) to avoid over-nitration. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.5 equiv aryl bromide), and using anhydrous solvents to minimize side reactions .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and nitro group (deshielded aromatic protons at δ 8.5–9.0 ppm). 2D NMR (COSY, HSQC) resolves substitution patterns .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₂N₂O₃).
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at λ ≈ 270 nm (nitro group absorption) .
Advanced: How does benzannulation at the oxazole moiety influence the excited-state intramolecular proton transfer (ESIPT) process in this compound?
Answer:
Benzannulation extends π-conjugation but may increase energy barriers for ESIPT by altering charge transfer (CT) character in the S₁ state. Computational studies (TDDFT/B3LYP/6-31+G(d)/IEFPCM) show that benzannulation at the oxazole site (vs. phenol) has minimal impact on emission wavelength but reduces proton transfer efficiency due to weakened hydrogen bonds. IR vibrational analysis of O-H stretching modes (≈3000 cm⁻¹) can quantify H-bond strength changes .
Advanced: Which density functional theory (DFT) functionals are most reliable for modeling the electronic and photophysical properties of this compound?
Answer:
- B3LYP and PBE0 : Provide accurate vertical transition energies and emission wavelengths aligned with experimental data (average error < 0.2 eV) .
- CAM-B3LYP and ωB97XD : Overestimate charge-transfer states but are useful for long-range corrections in polar solvents .
- M06-2X : Suitable for non-covalent interactions (e.g., H-bonding) but may exaggerate energy barriers .
Benchmark against experimental UV-Vis and fluorescence spectra is critical for functional selection .
Advanced: How can contradictions between computational predictions and experimental data (e.g., emission energies) be resolved?
Answer:
Discrepancies often arise from solvent effects, basis set limitations, or inadequate treatment of excited-state dynamics. Strategies include:
- Solvent Modeling : Use implicit solvation (e.g., IEFPCM) with explicit solvent molecules for hydrogen-bonded systems .
- Vibronic Coupling : Incorporate Franck-Condon factors to simulate emission spectra .
- Multi-Reference Methods : For systems with strong CT character, CASPT2 or DLPNO-CCSD(T) may outperform DFT .
Application: What are the potential applications of this compound in materials science or medicinal chemistry?
Answer:
- Fluorophores : High Stokes shift and solid-state emission make it suitable for OLEDs or bioimaging probes .
- Antimicrobial Agents : Structural analogs (e.g., benzothiazole derivatives) show activity against pathogens. Molecular docking (AutoDock Vina) can predict binding to target enzymes (e.g., fungal CYP51) .
- Polymer Additives : Nitro and tert-butyl groups enhance thermal stability, relevant for high-performance polymers .
Methodological: How can researchers design experiments to study the solvent effects on the photophysical behavior of this compound?
Answer:
- Solvatochromism Studies : Measure UV-Vis/fluorescence spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). Plot emission λ_max vs. solvent polarity parameters (ET(30)) .
- Lippert-Mataga Analysis : Calculate dipole moment changes (Δμ) from Stokes shifts .
- Computational Validation : Compare TDDFT results (with IEFPCM solvent models) to experimental trends .
Methodological: What strategies are recommended for improving the synthetic yield of this compound?
Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling reactions; optimize ligand-to-metal ratios .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproducts .
- Workup Optimization : Employ extraction with EtOAc/Na₂SO₄ drying and silica gel chromatography for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
